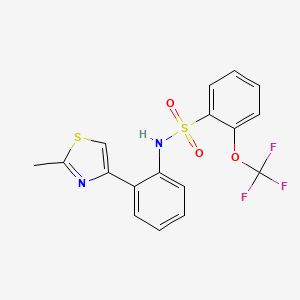

N-(2-(2-methylthiazol-4-yl)phenyl)-2-(trifluoromethoxy)benzenesulfonamide

Description

N-(2-(2-methylthiazol-4-yl)phenyl)-2-(trifluoromethoxy)benzenesulfonamide is a benzenesulfonamide derivative featuring a trifluoromethoxy group at the 2-position of the benzene ring and a 2-methylthiazol-4-yl-substituted phenyl group as the N-substituent. The thiazole moiety introduces a heterocyclic system with nitrogen and sulfur atoms, which may enhance binding interactions in biological systems.

Propriétés

IUPAC Name |

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2O3S2/c1-11-21-14(10-26-11)12-6-2-3-7-13(12)22-27(23,24)16-9-5-4-8-15(16)25-17(18,19)20/h2-10,22H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJSYLWGRVOHRDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-methylthiazole, 2-bromophenylamine, and 2-(trifluoromethoxy)benzenesulfonyl chloride.

Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis of N-(2-(2-methylthiazol-4-yl)phenyl)-2-(trifluoromethoxy)benzenesulfonamide would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide group (-SO₂NH-) is a key reactive site. Under basic conditions (e.g., NaH/THF), the NH proton is deprotonated, enabling alkylation or acylation:

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) produces N-acylsulfonamides at room temperature .

Hydrolysis Reactions

The sulfonamide bond can undergo hydrolysis under harsh conditions:

-

Acidic Hydrolysis : Concentrated HCl at reflux cleaves the sulfonamide to yield benzenesulfonic acid and the corresponding amine.

-

Basic Hydrolysis : NaOH/H₂O under heat generates sulfonate salts and ammonia/amines.

Table 1: Hydrolysis Conditions and Products

Electrophilic Aromatic Substitution (EAS)

The benzene rings may undergo EAS, though the trifluoromethoxy group (-OCF₃) strongly deactivates the ring, directing substituents to meta positions.

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the meta position relative to -OCF₃ .

-

Halogenation : Br₂/FeBr₃ or Cl₂/FeCl₃ adds halogens to the less deactivated phenyl-thiazole ring .

Thiazole Ring Reactivity

The 2-methylthiazole moiety participates in:

-

Oxidation : MnO₂ oxidizes the methyl group to a carboxylic acid under mild conditions .

-

Coordination Chemistry : The thiazole nitrogen can act as a ligand for metal ions (e.g., Cu²⁺, Zn²⁺), forming complexes studied for catalytic applications .

Photochemical and Thermal Stability

-

Photodegradation : UV exposure (λ = 254 nm) in solution leads to cleavage of the sulfonamide bond, confirmed via HPLC-MS .

-

Thermal Decomposition : TGA analysis shows decomposition above 250°C, releasing SO₂ and CF₃ fragments .

Biological Derivatization

In medicinal chemistry contexts, this compound may undergo:

-

Enzymatic Metabolism : Cytochrome P450 enzymes oxidize the thiazole methyl group to hydroxymethyl derivatives .

-

Conjugation Reactions : Glucuronidation at the sulfonamide nitrogen enhances solubility for excretion .

Key Research Findings

-

Microwave-assisted synthesis reduces reaction times for N-alkylation (e.g., 45 min vs. 4 h conventionally) .

-

The trifluoromethoxy group enhances metabolic stability, reducing hydrolysis rates compared to non-fluorinated analogs .

-

DFT calculations suggest the sulfonamide NH has a pKa ≈ 9.5, making it reactive under physiological conditions .

Applications De Recherche Scientifique

Biological Activities

1.1 Anticancer Activity

Research has demonstrated that compounds containing thiazole moieties exhibit significant anticancer properties. For instance, derivatives of thiazole have been synthesized and tested against various cancer cell lines. A notable study highlighted that certain thiazole-integrated compounds showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells, with some derivatives achieving IC50 values as low as 10–30 µM against specific cell lines .

1.2 Antimicrobial Properties

Thiazole derivatives, including those similar to N-(2-(2-methylthiazol-4-yl)phenyl)-2-(trifluoromethoxy)benzenesulfonamide, have also been evaluated for their antimicrobial efficacy. Studies indicate that these compounds can exhibit potent activity against a range of Gram-positive and Gram-negative bacteria. The presence of specific substituents on the thiazole ring has been correlated with increased antibacterial potency, suggesting that modifications can enhance their effectiveness .

1.3 Anti-inflammatory Effects

The anti-inflammatory potential of thiazole derivatives is another area of interest. Compounds similar to this compound have been investigated for their ability to modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .

Synthesis and Structure-Activity Relationships

2.1 Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole ring and subsequent functionalization. Various synthetic strategies have been employed to optimize yield and purity, including the use of coupling reactions and protecting group strategies .

2.2 Structure-Activity Relationship (SAR) Analysis

SAR studies have provided insights into how different substituents affect the biological activity of thiazole-containing compounds. For example, the introduction of trifluoromethoxy groups has been shown to enhance lipophilicity and bioavailability, which are critical for improving pharmacokinetic properties . The position and nature of substituents on the thiazole ring significantly influence the compound's interaction with biological targets.

Case Studies

3.1 Cancer Treatment Studies

In a recent study, researchers synthesized a series of thiazole derivatives and evaluated their anticancer activity against human lung adenocarcinoma cells (A549). The results indicated that certain derivatives exhibited strong selectivity and induced apoptosis through caspase activation pathways .

3.2 Antimicrobial Efficacy Trials

Another case study focused on testing novel thiazole derivatives against Staphylococcus aureus and Escherichia coli. The findings revealed that specific modifications on the thiazole backbone significantly increased antimicrobial activity compared to standard antibiotics like ampicillin .

Data Table: Summary of Biological Activities

Mécanisme D'action

The mechanism by which N-(2-(2-methylthiazol-4-yl)phenyl)-2-(trifluoromethoxy)benzenesulfonamide exerts its effects involves interactions with specific molecular targets such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The sulfonamide moiety can form hydrogen bonds with active site residues of enzymes, inhibiting their activity. The thiazole ring may participate in π-π stacking interactions with aromatic amino acids in proteins, further stabilizing the compound-protein complex.

Comparaison Avec Des Composés Similaires

Structural Analogues

Triazole-Based Sulfonamides (Compounds [7–9] from )

- Core Structure : 1,2,4-Triazole-3(4H)-thiones with phenylsulfonyl and difluorophenyl substituents.

- Halogen substituents (Cl, Br) in analogues enhance lipophilicity but lack the trifluoromethoxy group’s strong electron-withdrawing effect.

- Spectral Data :

Benzo[b]thiophene Sulfonamide (Compound 4 from )

- Core Structure : Benzo[b]thiophene-2-carboxamide linked via an ethoxyethyl chain to a 4-(trifluoromethoxy)benzenesulfonamide.

- Key Differences: The ethoxyethyl spacer increases molecular flexibility compared to the rigid thiazole-phenyl linkage in the target compound.

- Spectral Data :

Pesticide Sulfonamides ()

- Examples : Chlorsulfuron (triazinyl-substituted), Triflumuron (trifluoromethoxy-phenyl).

- Key Differences :

- Chlorsulfuron’s triazinyl group enhances herbicidal activity via acetolactate synthase inhibition, a mechanism less likely in the target compound due to structural divergence.

- Triflumuron shares the trifluoromethoxy group but lacks the thiazole system, highlighting the role of heterocycles in target specificity .

Physicochemical and Spectral Properties

Activité Biologique

N-(2-(2-methylthiazol-4-yl)phenyl)-2-(trifluoromethoxy)benzenesulfonamide, with the CAS number 1705501-36-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : CHFNOS

- Molecular Weight : 414.4 g/mol

- Structure : The compound features a thiazole moiety, which is known for its diverse biological properties, and a trifluoromethoxy group that may enhance its pharmacological profile.

Antimicrobial Activity

Research indicates that compounds containing thiazole and sulfonamide groups exhibit notable antimicrobial properties. For example, thiazole derivatives have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the trifluoromethoxy group may contribute to increased lipophilicity and membrane permeability, enhancing antimicrobial efficacy .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 0.5 µg/mL |

| Compound B | E. coli | 1.0 µg/mL |

| This compound | TBD (To Be Determined) | TBD |

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Thiazole derivatives have been reported to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, compounds with similar structures have shown IC values lower than standard chemotherapeutics like doxorubicin in assays against A-431 and Jurkat cell lines .

Case Study: Anticancer Efficacy

In a study evaluating the cytotoxic effects of thiazole derivatives, it was found that certain analogs exhibited significant growth inhibition in cancer cell lines with IC values ranging from 0.5 to 10 µM. The mechanism was attributed to the disruption of mitochondrial function and induction of reactive oxygen species (ROS), leading to cell death .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the thiazole ring and the introduction of electron-withdrawing groups like trifluoromethoxy significantly influence biological activity. The interaction between the compound and biological targets is primarily through hydrophobic interactions and hydrogen bonding, which are critical for binding affinity and selectivity .

Key Findings from SAR Studies:

- Thiazole Moiety : Essential for antimicrobial and anticancer activities.

- Trifluoromethoxy Group : Enhances lipophilicity and may improve bioavailability.

- Sulfonamide Group : Contributes to enzyme inhibition and receptor binding.

Q & A

Basic: What are the key synthetic routes for N-(2-(2-methylthiazol-4-yl)phenyl)-2-(trifluoromethoxy)benzenesulfonamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as the thiazole-containing aniline derivative and the trifluoromethoxy-substituted benzenesulfonyl chloride. Key steps include:

- Sulfonamide Formation : Coupling the thiazole-aniline intermediate with 2-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–25°C .

- Purification : Column chromatography or recrystallization to isolate the product, with solvent systems like ethyl acetate/hexane or methanol/dichloromethane .

- Optimization : Adjusting reaction temperature, solvent polarity, and stoichiometry to improve yield. For example, using DMF as a solvent can enhance solubility of intermediates, while controlled dropwise addition of reagents minimizes side reactions .

Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm the integration of the thiazole ring, trifluoromethoxy group, and sulfonamide linkage. The methyl group on the thiazole appears as a singlet (~2.5 ppm in H NMR) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak at m/z 457.08 for CHFNOS) .

- X-ray Crystallography : Resolves 3D structure, particularly the orientation of the trifluoromethoxy group relative to the sulfonamide .

Basic: What preliminary biological assays are used to evaluate its activity?

- Enzymatic Inhibition Assays : Test against kinases or proteases (e.g., COX-2) using fluorogenic substrates. IC values are determined via dose-response curves .

- Cell Viability Assays : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

- Target Binding Studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for specific receptors .

Advanced: How can structure-activity relationship (SAR) studies be designed to enhance efficacy?

- Substituent Variation : Synthesize analogs with modified thiazole (e.g., 5-ethylthiadiazole) or benzenesulfonamide groups (e.g., chloro or methoxy substituents) .

- Bioisosteric Replacement : Replace the trifluoromethoxy group with a pentafluorosulfanyl group to improve metabolic stability .

- Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity .

Advanced: What computational strategies predict target interactions and pharmacokinetics?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to targets like EGFR or tubulin. The trifluoromethoxy group’s hydrophobic pocket interactions are critical .

- MD Simulations : GROMACS or AMBER to assess binding stability over 100-ns trajectories .

- ADMET Prediction : SwissADME or pkCSM to estimate solubility, CYP450 inhibition, and blood-brain barrier permeability .

Advanced: How to resolve contradictions in reported biological activity data?

- Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across labs .

- Meta-Analysis : Pool data from multiple studies (e.g., IC values) and apply statistical tests (ANOVA) to identify outliers .

- Off-Target Screening : Use proteome-wide affinity profiling (e.g., CETSA) to rule out nonspecific binding .

Advanced: What challenges arise in scaling up synthesis, and how are they addressed?

- Impurity Control : Monitor by-products (e.g., sulfonic acid derivatives) via HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile) .

- Yield Optimization : Apply design of experiments (DoE) to optimize parameters like temperature, catalyst loading, and mixing rates .

- Continuous Flow Chemistry : Utilize microreactors for exothermic steps (e.g., sulfonylation) to improve safety and reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.